4-Methyl-2-nitrobenzenesulfonamide is an organic compound characterized by its sulfonamide functional group attached to a nitro-substituted aromatic ring. Its chemical formula is and it features a methyl group at the para position relative to the nitro group on the benzene ring. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique electronic properties and reactivity.
The chemical reactivity of 4-Methyl-2-nitrobenzenesulfonamide is influenced by both the nitro and sulfonamide groups, which can participate in various reactions:
4-Methyl-2-nitrobenzenesulfonamide exhibits biological activity that makes it a subject of interest in medicinal chemistry. Sulfonamides are known for their antibacterial properties, and derivatives of this compound may exhibit similar activities. Additionally, compounds with nitro groups have been studied for their anticancer properties, suggesting potential therapeutic applications .
The synthesis of 4-Methyl-2-nitrobenzenesulfonamide can be achieved through several methods:
4-Methyl-2-nitrobenzenesulfonamide has several applications:
Interaction studies involving 4-Methyl-2-nitrobenzenesulfonamide focus on its binding affinity with biological targets. Research has shown that sulfonamides can interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. Additionally, studies on its derivatives have explored potential interactions with cancer cell lines, indicating possible anticancer activity .
Several compounds share structural similarities with 4-Methyl-2-nitrobenzenesulfonamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Nitrobenzenesulfonamide | Nitro group at para position | Commonly used as a nitrene source |
| 2-Nitrobenzenesulfonamide | Nitro group at ortho position | Different reactivity patterns |
| N-(4-Methoxyphenyl)-2-nitrobenzenesulfonamide | Methoxy substituent at para position | Enhanced solubility and bioavailability |
| 4-Chloro-N-(4-chlorophenyl)benzenesulfonamide | Chlorine substituents | Altered electronic properties affecting reactivity |
These compounds highlight the versatility of the sulfonamide functional group while showcasing how variations in substituents can significantly influence chemical behavior and biological activity.
The synthesis of 4-Methyl-2-nitrobenzenesulfonamide requires careful selection of appropriate precursors and optimization of reaction stoichiometry to achieve optimal yields. The primary synthetic approach involves the nitration of 4-methylbenzenesulfonamide as the starting material . This compound serves as an excellent precursor due to its availability and the favorable electronic properties of the methyl substituent, which facilitates controlled nitration at the ortho position relative to the sulfonamide group.
The fundamental reaction stoichiometry for this transformation follows established electrophilic aromatic substitution principles. The nitration process typically employs a 1:1.2 molar ratio of 4-methylbenzenesulfonamide to nitrating agent to ensure complete conversion while minimizing over-nitration [4]. Alternative precursor pathways involve the direct sulfonylation of 4-methyl-2-nitroaniline with appropriate sulfonyl chlorides, though this approach requires more stringent reaction conditions due to the deactivating nature of the nitro group [2].
Research has demonstrated that the choice of nitrating agent significantly influences reaction efficiency and selectivity [4]. Mixed acid systems containing nitric acid and sulfuric acid in stoichiometric ratios ranging from 1:1.5 to 1:2 have proven most effective for achieving regioselective nitration [22]. The reaction stoichiometry must also account for the consumption of acid during the reaction, necessitating slight excess to maintain optimal reaction conditions throughout the process.
| Precursor | Molar Ratio | Nitrating Agent | Expected Yield (%) |
|---|---|---|---|
| 4-Methylbenzenesulfonamide | 1.0 | 1.2 | 85-92 |
| 4-Methyl-2-nitroaniline | 1.0 | 1.1 | 78-85 |
| 4-Methylbenzenesulfonyl chloride | 1.0 | 1.3 | 70-80 |
The stepwise synthesis of 4-Methyl-2-nitrobenzenesulfonamide has been refined through extensive protocol development to ensure reproducible high yields and product purity [4]. The optimized protocol begins with the preparation of the nitrating mixture under controlled temperature conditions, typically maintained below 10°C to prevent decomposition and ensure safety.
The primary synthetic route involves a two-step process. First, 4-methylbenzenesulfonamide is dissolved in concentrated sulfuric acid under cooling conditions [4]. The solution is maintained at temperatures between 0-5°C during the initial mixing phase to prevent exothermic reactions that could lead to decomposition or unwanted side products. Subsequently, the nitrating mixture is added dropwise over a period of 30-45 minutes while maintaining strict temperature control [22].
Temperature control throughout the reaction sequence proves critical for achieving optimal results. The reaction mixture is gradually warmed to room temperature over 60-90 minutes, allowing for complete nitration while preventing thermal decomposition [4]. Advanced protocols incorporate temperature monitoring systems that maintain reaction temperatures within ±2°C of target values throughout the entire process.
The reaction mixture undergoes careful quenching procedures involving controlled addition to ice-water systems. This quenching step requires particular attention to maintain product stability and prevent recrystallization issues that could compromise yield [22]. The quenching process typically involves slow addition of the reaction mixture to 10-15 volumes of ice-water while maintaining vigorous stirring to ensure uniform temperature distribution.
Protocol optimization studies have identified critical control points that significantly impact final product quality and yield. These include precise timing of reagent additions, maintenance of optimal stirring rates throughout the reaction sequence, and implementation of controlled cooling profiles during workup procedures [4] [20].
The synthesis of 4-Methyl-2-nitrobenzenesulfonamide involves complex reaction kinetics that have been extensively studied to optimize catalytic systems and improve overall process efficiency [11]. While traditional nitration reactions proceed through electrophilic aromatic substitution mechanisms without formal catalysts, recent developments have explored the use of catalytic promoters to enhance reaction rates and selectivity.
The reaction kinetics follow second-order behavior with respect to the aromatic substrate and nitronium ion concentration [11]. Kinetic studies have demonstrated that the rate-determining step involves the formation of the sigma complex intermediate, with subsequent deprotonation occurring rapidly under the acidic reaction conditions. The apparent activation energy for this transformation has been measured at approximately 65-70 kilojoules per mole, indicating moderate temperature sensitivity [11].
Advanced catalytic systems have been developed to improve reaction efficiency and reduce environmental impact. Lewis acid catalysts, particularly those based on metal triflates, have shown promise in promoting nitration reactions under milder conditions [5]. These catalytic systems enable reactions to proceed at lower temperatures while maintaining high conversion rates and excellent regioselectivity.
Reaction kinetics analysis reveals that the presence of electron-donating methyl groups significantly influences the reaction rate profile. The methyl substituent accelerates nitration through inductive and hyperconjugative effects, resulting in rate enhancements of 3-5 fold compared to unsubstituted benzenesulfonamides [11]. This acceleration necessitates careful temperature control to prevent over-nitration and formation of dinitro products.
Kinetic modeling studies have established optimal reaction parameters that balance reaction rate with product selectivity. These studies indicate that reaction rates follow Arrhenius behavior with temperature coefficients of 2.1-2.3 per 10°C temperature increase [11]. Understanding these kinetic parameters allows for precise control of reaction conditions to maximize desired product formation while minimizing side reactions.
| Temperature (°C) | Rate Constant (L/mol·s) | Half-life (min) | Selectivity (%) |
|---|---|---|---|
| 15 | 0.0045 | 28 | 95 |
| 25 | 0.0098 | 13 | 92 |
| 35 | 0.021 | 6 | 88 |
| 45 | 0.043 | 3 | 83 |
Purification of 4-Methyl-2-nitrobenzenesulfonamide requires sophisticated techniques to achieve the high purity levels demanded for research and industrial applications [20] [23]. The primary purification approach involves recrystallization from appropriate solvent systems, with ethanol-water mixtures proving most effective for achieving optimal crystal formation and impurity removal.
Column chromatography has emerged as a highly effective purification technique for this compound, particularly when dealing with complex reaction mixtures containing multiple nitration products [36]. Silica gel chromatography using petroleum ether and ethyl acetate gradient systems provides excellent separation of the desired product from isomeric impurities and unreacted starting materials. Typical gradient conditions involve initial elution with 20:1 petroleum ether to ethyl acetate ratios, progressing to 5:1 ratios for product elution [36].
Yield optimization strategies focus on minimizing product losses during workup and purification procedures [20]. Careful attention to precipitation conditions, including pH adjustment and temperature control during crystallization, can improve recoveries by 15-20% compared to standard protocols. The use of seeding techniques during recrystallization has proven particularly effective in promoting uniform crystal growth and reducing product losses due to oil formation.
Advanced purification techniques include the use of preparative high-performance liquid chromatography for analytical-scale preparations requiring exceptional purity levels [2]. These methods achieve purities exceeding 99% but are generally reserved for specialized applications due to cost considerations. For routine synthetic work, combined recrystallization and chromatographic purification provides optimal balance between purity achievement and economic efficiency.
Yield optimization studies have identified several critical factors that significantly impact overall process efficiency. These include optimization of quenching procedures to minimize product degradation, implementation of controlled drying protocols to prevent thermal decomposition, and development of efficient workup sequences that minimize handling losses [20] [38].
The implementation of quality control measures throughout the purification process ensures consistent product quality. These measures include in-process monitoring using thin-layer chromatography, melting point determination for purity assessment, and spectroscopic verification of product identity [20]. Systematic application of these quality control procedures has resulted in reproducible yields of 85-92% for optimized synthetic protocols.
| Purification Method | Purity (%) | Recovery (%) | Processing Time |
|---|---|---|---|
| Recrystallization (ethanol-water) | 94-96 | 82-88 | 4-6 hours |
| Column chromatography | 97-99 | 75-85 | 6-8 hours |
| Combined methods | 98-99.5 | 70-80 | 8-12 hours |
| Preparative liquid chromatography | >99 | 65-75 | 12-16 hours |
Nuclear magnetic resonance spectroscopy serves as the primary technique for structural elucidation of 4-methyl-2-nitrobenzenesulfonamide. The compound exhibits characteristic spectral features in both proton and carbon-13 NMR spectra that allow for unambiguous identification of its molecular structure.
The ¹H NMR spectrum of 4-methyl-2-nitrobenzenesulfonamide displays distinct resonances corresponding to the aromatic protons and the methyl substituent [1] . The aromatic region typically exhibits signals in the range of δ 8.0-7.5 ppm, with the nitro group causing significant deshielding of adjacent protons [3] [4]. The methyl group attached to the benzene ring appears as a singlet at approximately δ 2.4 ppm [1] [5].
The sulfonamide protons (NH₂) typically appear as a broad signal in the range of δ 5.0-7.0 ppm, which may be exchangeable with deuterium oxide [6]. The chemical shift pattern is influenced by the electron-withdrawing effects of both the nitro group and the sulfonamide moiety, resulting in characteristic downfield shifts of the aromatic protons [4] [7].
The ¹³C NMR spectrum provides crucial information about the carbon framework of 4-methyl-2-nitrobenzenesulfonamide. The aromatic carbons appear in the range of δ 120-150 ppm, with the carbon bearing the nitro group typically resonating at the most downfield position due to the strong electron-withdrawing effect [1] [8]. The methyl carbon appears as a characteristic signal at approximately δ 20-25 ppm [5] [8].
The sulfonamide-bearing carbon shows distinctive chemical shift patterns influenced by the electron-withdrawing sulfonyl group [9]. The quaternary carbon of the benzene ring bearing the sulfonamide group typically appears at δ 130-140 ppm, while the carbon adjacent to the nitro group resonates at approximately δ 145-150 ppm [8] [9].
Infrared spectroscopy provides distinctive vibrational fingerprints for 4-methyl-2-nitrobenzenesulfonamide, allowing identification of key functional groups and structural confirmation [4] [10].
The sulfonamide moiety exhibits characteristic stretching vibrations that serve as diagnostic features [4] . The asymmetric SO₂ stretching vibration appears at approximately 1350 cm⁻¹, while the symmetric SO₂ stretch occurs at around 1150 cm⁻¹ [10] . These bands are typically strong and sharp, providing unambiguous identification of the sulfonamide functional group [4] [12].
The NH₂ stretching vibrations of the primary sulfonamide appear as characteristic bands in the range of 3300-3500 cm⁻¹ [13] [10]. These bands may appear as a doublet due to symmetric and asymmetric stretching modes of the amino group [14] .
The nitro group contributes distinctive vibrational bands that are easily identifiable in the infrared spectrum [4] [7]. The asymmetric NO₂ stretching vibration occurs at approximately 1520 cm⁻¹, while the symmetric NO₂ stretch appears at around 1345 cm⁻¹ [15] [4]. These bands are typically intense and serve as diagnostic markers for the presence of the nitro functional group [10] [7].
The benzene ring exhibits characteristic C-H stretching vibrations in the range of 3000-3100 cm⁻¹ [15] [16]. The aromatic C=C stretching vibrations appear as multiple bands in the range of 1450-1600 cm⁻¹ [14] [16]. The out-of-plane bending vibrations of the aromatic C-H bonds provide additional structural information in the fingerprint region below 1000 cm⁻¹ [15] [17].
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns of 4-methyl-2-nitrobenzenesulfonamide [18] [19].
The molecular ion peak appears at m/z 216, corresponding to the molecular weight of the compound [21]. Under electron ionization conditions, the molecular ion may exhibit moderate intensity due to the presence of electron-withdrawing groups that stabilize the radical cation [18] [22].
The compound undergoes characteristic fragmentation patterns typical of nitrobenzenesulfonamides [18] [23]. Loss of the amino group (NH₂) from the molecular ion produces a fragment at m/z 200 (M-16), which represents a common fragmentation pathway for sulfonamides [18] [22]. The loss of the entire sulfonamide group (SO₂NH₂) results in a fragment at m/z 154 (M-62), corresponding to the methylnitrotoluene cation [24] [23].
Additional fragmentation includes loss of the nitro group (NO₂) to produce a fragment at m/z 170 (M-46), and loss of nitric oxide (NO) yielding m/z 186 (M-30) [18] [25]. These fragmentation patterns are consistent with the known behavior of aromatic nitro compounds in mass spectrometry [19] [23].
The base peak typically corresponds to the fragment resulting from loss of the sulfonamide group, appearing at m/z 154 [24] [22]. This fragment represents the most stable ionic species formed during fragmentation and provides crucial structural information [18] [26]. Secondary fragments may include tropylium-type ions formed through rearrangement processes of the aromatic system [19] [25].
Ultraviolet-visible spectroscopy provides information about the electronic transitions and chromophoric properties of 4-methyl-2-nitrobenzenesulfonamide [27] .
The compound exhibits characteristic UV absorption due to the presence of the nitroaromatic chromophore [27] . The primary absorption maximum occurs at approximately 280 nm, corresponding to π→π* transitions within the aromatic system . The nitro group contributes significantly to the electronic absorption through its extended conjugation with the benzene ring [27] [30].
The molar extinction coefficient for 4-methyl-2-nitrobenzenesulfonamide is approximately 4500 M⁻¹cm⁻¹ at λmax [31]. This relatively high extinction coefficient indicates strong electronic transitions and makes the compound suitable for quantitative analysis using UV-visible spectroscopy [27] .
The methyl substituent provides electron-donating effects that influence the electronic absorption characteristics [32]. The nitro group acts as a strong electron-withdrawing group, creating a push-pull electronic system that affects the absorption wavelength and intensity [27] [30]. The sulfonamide group contributes additional electronic effects through its electron-withdrawing properties [32] .
The UV-visible absorption characteristics may be influenced by solvent polarity, with polar solvents typically causing bathochromic shifts due to stabilization of the excited state [27] . The compound shows optimal analytical performance in polar solvents such as methanol or acetonitrile .